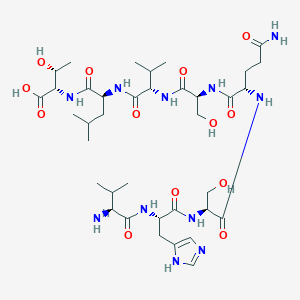![molecular formula C15H8ClN3O B14226648 Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- CAS No. 502422-39-1](/img/structure/B14226648.png)
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- is a complex organic compound that features a benzonitrile core substituted with a chloro group and a pyridinyl-oxazolyl moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride to form oximes, which are then dehydrated to yield the desired nitrile compound . The reaction conditions often require the use of catalysts such as zinc acetate and solvents like toluene, with temperatures maintained around 100°C .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve ammoxidation processes, where toluene derivatives react with ammonia and oxygen at elevated temperatures (400-450°C) to form the nitrile group . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex biaryl structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for nitrile reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields primary amines, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- has a wide range of applications in scientific research:
作用机制
The mechanism of action of benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
4-Chlorobenzonitrile: A simpler analogue with a single chloro group on the benzonitrile core.
3-Chloro-5-(4-pyridinylethynyl)benzonitrile: Another derivative with a pyridinylethynyl group instead of the oxazolyl moiety.
Uniqueness
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- is unique due to its combination of a chloro group, a pyridinyl ring, and an oxazolyl ring. This structural complexity imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogues .
属性
CAS 编号 |
502422-39-1 |
|---|---|
分子式 |
C15H8ClN3O |
分子量 |
281.69 g/mol |
IUPAC 名称 |
3-chloro-5-(4-pyridin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H8ClN3O/c16-12-6-10(8-17)5-11(7-12)15-19-14(9-20-15)13-3-1-2-4-18-13/h1-7,9H |
InChI 键 |
BCWHYTSDRPOETF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
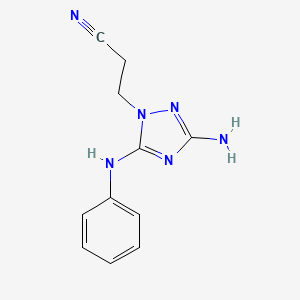
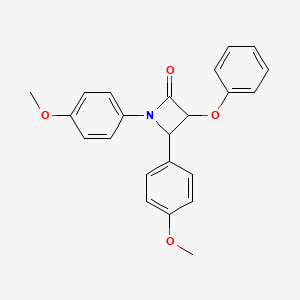
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
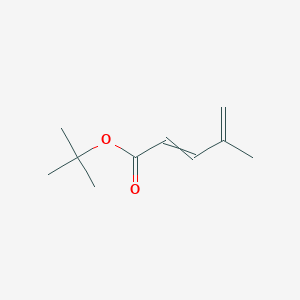
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
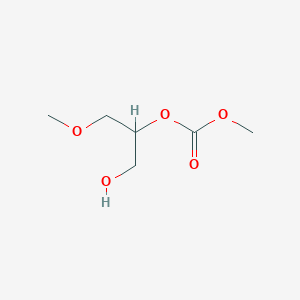

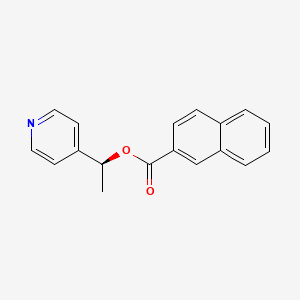
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
